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Compound of Interest

Compound Name: (-)-Maackiain

Cat. No.: B1675864

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Maackiain is a naturally occurring pterocarpan phytoalexin with a range of biological
activities, including anti-inflammatory, antiallergenic, and antifungal properties.[1] This technical
guide provides a comprehensive overview of the chemical structure and stereochemistry of (-)-
Maackiain, intended to serve as a valuable resource for researchers, scientists, and
professionals in drug development. The guide details its structural elucidation through
spectroscopic and crystallographic data, outlines experimental protocols for its analysis, and
explores its interaction with key signaling pathways.

Chemical Structure and Identification

(-)-Maackiain is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring
system. Its chemical identity is firmly established through various analytical techniques.

Systematic Nomenclature and Identifiers

The systematic name for (-)-Maackiain according to IUPAC nomenclature is
(6aR,12aR)-6a,12a-dihydro-6H-[1][2]dioxolo[3][4]benzofuro[3,2-c]chromen-3-0l.[5] It is also
known by other names such as Inermine and 3-Hydroxy-8,9-methylenedioxypterocarpan.[5]
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Identifier Value

CAS Number 2035-15-6[5]
Molecular Formula C16H1205[5]
Molecular Weight 284.26 g/mol [5]

INChl=1S/C16H1205/c17-8-1-2-9-12(3-8)18-6-
11-10-4-14-15(20-7-19-14)5-13(10)21-

InChl
16(9)11/h1-5,11,16-17H,6-
7H2/t11-,16-/m0/s1[5]
C1[C@@H]2--INVALID-LINK--
SMILES

OC4=CC5=C(C=C24)0CO5][5]

Structural Representation

The chemical structure of (-)-Maackiain, illustrating the tetracyclic pterocarpan core and the
numbering of the carbon atoms, is depicted below.

Caption: 2D structure of (-)-Maackiain with atom numbering.

Stereochemistry

The biological activity of Maackiain is intrinsically linked to its stereochemistry. The molecule
possesses two chiral centers at positions 6a and 12a (systematic numbering) or 6a and 11a
(common pterocarpan numbering).

Absolute Configuration

The absolute configuration of naturally occurring (-)-Maackiain has been determined as (6aR,
12aR).[5] This configuration is crucial for its specific interactions with biological targets. The "R"
designation at each chiral center is determined by the Cahn-Ingold-Prelog priority rules.
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Absolute Configuration of (-)-Maackiain

Cé6a (R) Cl2a (R)

Click to download full resolution via product page

Caption: Stereochemical representation of (-)-Maackiain.

Experimental Data
Spectroscopic Data

13C NMR: The 13C NMR spectrum of (-)-Maackiain provides characteristic signals for its 16
carbon atoms. The chemical shifts are influenced by the electronic environment of each
carbon, providing a fingerprint of the molecule's carbon skeleton.

Carbon Atom Chemical Shift (ppm)

Data not available in a readily comparable ] )
] Assignments would be listed here.
format from the provided search results.

Mass spectrometry is a key technique for determining the molecular weight and fragmentation

pattern of (-)-Maackiain.
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MS Technique lonization Mode Key Fragments (m/z)

GC-MS El 284 (M+), 283, 134[1]

283.0612 [M-H]~, 255.0604,

LC-MS ESI ()
254.0553[1]

Crystallographic Data

The three-dimensional structure of (-)-Maackiain has been confirmed by X-ray crystallography.
The crystallographic data is available in the Crystallography Open Database (COD).

Parameter Value

COD ID 2216815[5]

Other crystallographic parameters would be

listed here if available.

Experimental Protocols
Isolation from Sophora flavescens

(-)-Maackiain can be isolated from the roots of Sophora flavescens. A general protocol

involves the following steps:

o Extraction: The dried and powdered plant material is extracted with a suitable solvent, such
as 70% ethanol, using methods like reflux or ultrasonication.[6]

o Concentration: The resulting extract is concentrated under reduced pressure to yield a crude

extract.[6]

 Purification: The crude extract is then subjected to chromatographic techniques, such as
column chromatography on silica gel or preparative High-Performance Liquid
Chromatography (HPLC), to isolate (-)-Maackiain.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide on the Chemical Structure
and Stereochemistry of (-)-Maackiain]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675864#chemical-structure-and-stereochemistry-of-
maackiain]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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